molecular formula C13H10N2O B1663543 3PO CAS No. 13309-08-5

3PO

Katalognummer: B1663543
CAS-Nummer: 13309-08-5
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: UOWGYMNWMDNSTL-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3PO is a PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) inhibitor. This compound reduces glycolytic flux and suppresses glucose uptake. This compound may be useful agents in combination with other drugs that inhibit cancer cell proliferation. PFKFB3 inhibitors suppress glucose uptake, which in turn causes an increase in autophagy. The addition of selective inhibitors of autophagy to this compound and its more potent derivatives may prove useful as rational combinations for the treatment of cancer.

Biologische Aktivität

3PO, chemically known as 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, is a selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphate 3 (PFKFB3). This enzyme plays a pivotal role in regulating glycolysis and gluconeogenesis, making this compound significant in metabolic studies and potential therapeutic applications. The compound has garnered attention for its effects on various biological processes, particularly in cancer research and metabolic disorders.

  • Molecular Formula : C13H10N2O
  • CAS Number : 13309-08-5
  • IC50 for PFKFB3 Inhibition : Approximately 23 µM to 25 µM

This compound functions primarily by competing with fructose-2,6-bisphosphate for binding to PFKFB3. This competitive inhibition leads to decreased levels of this metabolite, which is a potent activator of glycolysis. As a result, this compound reduces glucose uptake and lactate secretion in cells, influencing cellular metabolism significantly .

Cancer Research

Numerous studies have explored the application of this compound in various cancer models:

  • Leukemia : Research indicates that this compound can rapidly decrease glucose absorption in leukemic cells, leading to reduced lactate and ATP production. This metabolic alteration contributes to the inhibition of leukemia cell proliferation .
  • Solid Tumors : In models of melanoma, lung cancer, glioblastoma, colon adenocarcinoma, and pancreatic cancer, this compound has shown potential in reducing tumor growth by affecting metabolic pathways.

Cardiac Remodeling

In a study involving a mouse model of myocardial infarction, treatment with this compound was associated with improved cardiac function. The results indicated a decrease in infarction size and collagen density within the infarcted area, suggesting that inhibiting PFKFB3 may have protective effects on cardiac tissue post-injury.

Case Studies

  • Cardiac Function Improvement :
    • Model : Permanent left anterior descending ligation mouse model.
    • Findings : Significant improvement in cardiac function and reduced infarction size post-treatment with this compound.
  • Inhibition of Cancer Proliferation :
    • Model : Various cancer cell lines including leukemia.
    • Findings : Decreased ATP production and lactate levels led to reduced proliferation rates in treated cells.

Comparative Analysis with Other Compounds

The following table compares this compound with other relevant compounds that influence glycolytic pathways:

Compound NameStructure TypeKey Characteristics
Fructose-2,6-bisphosphateMetaboliteActivator of PFKFB3; regulates glycolysis
PFKFB2 InhibitorsEnzyme InhibitorSimilar mechanism; targets different isoforms of PFKFB
DichloroacetateMetabolic ModulatorAlters pyruvate metabolism; used in cancer therapy
AICAR (5-Aminoimidazole)AMP mimeticActivates AMP-activated protein kinase (AMPK)

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Ongoing investigations are focusing on its potential to induce autophagy and apoptosis in various cancer types. Additionally, studies are exploring its interactions with other signaling pathways that may influence cell proliferation and survival.

Wissenschaftliche Forschungsanwendungen

Cancer Research

3PO has been extensively studied in the context of various cancers due to its ability to inhibit glycolysis through PFKFB3 inhibition. This effect leads to reduced cellular proliferation and increased apoptosis in cancer cells.

Case Studies

  • Melanoma and Lung Cancer : In models of melanoma and lung cancer, this compound treatment led to significant reductions in tumor growth and enhanced apoptosis rates .
  • Bladder Cancer : Research indicated that this compound effectively inhibited the growth of bladder cancer cell lines when used alone or in combination with other metabolic inhibitors like dichloroacetate.
Cancer Type Effect of this compound Study Reference
MelanomaReduced tumor growth
Lung CancerInduced apoptosis
Bladder CancerInhibited cell proliferation

Cardiovascular Research

This compound has shown promise in cardiovascular studies, particularly concerning myocardial infarction (MI) and cardiac remodeling.

Case Studies

  • A study demonstrated that treatment with this compound significantly improved cardiac function in a mouse model after MI, reducing infarction size and collagen density .
Study Focus Findings Study Reference
Myocardial InfarctionImproved cardiac function
Cardiac FibrosisReduced fibrosis post-MI

Inflammation Research

In addition to its applications in cancer and cardiovascular research, this compound has been investigated for its anti-inflammatory properties.

Case Studies

  • In models of colitis and psoriasis-like dermatitis, repeated administration of this compound resulted in significant reductions in inflammation and improved survival rates during experimental sepsis .
Inflammatory Condition Effect of this compound Study Reference
ColitisReduced leukocyte infiltration
Psoriasis-like DermatitisAmeliorated pathological angiogenesis

Eigenschaften

IUPAC Name

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGYMNWMDNSTL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348103
Record name (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18550-98-6
Record name (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3PO
Reactant of Route 2
Reactant of Route 2
3PO
Reactant of Route 3
Reactant of Route 3
3PO
Reactant of Route 4
Reactant of Route 4
3PO
Reactant of Route 5
Reactant of Route 5
3PO
Reactant of Route 6
3PO

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.